molecular formula C11H10ClNO3 B3407666 (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid CAS No. 80818-10-6

(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid

Cat. No.: B3407666
CAS No.: 80818-10-6
M. Wt: 239.65 g/mol
InChI Key: VPRXFPRQOVSPAO-SREVYHEPSA-N
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Description

(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid is a high-purity chemical compound intended for laboratory research purposes. Insert detailed information about the compound's main applications here. Potential research areas could include its use as a synthetic intermediate in organic synthesis or in the development of novel pharmacologically active molecules. Insert a comprehensive explanation of the compound's specific research value and mechanism of action here. The mechanism may involve interaction with specific biological enzymes or receptors, which should be verified through targeted assays. Insert specific physical and chemical property data here (e.g., melting point, solubility, spectral data). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(Z)-4-(4-chloroanilino)-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)(H,14,15)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRXFPRQOVSPAO-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid typically involves the condensation of 4-chloroaniline with methylacrylate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then subjected to hydrolysis to yield the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the Z-configured α,β-unsaturated carbamoylprop-2-enoic acid core but differ in substituents, which influence their properties:

Compound Name Substituents on Phenyl Ring Additional Groups Molecular Formula Molecular Weight logP (Calculated/Exp.) Key Properties/Applications
(2Z)-3-[(4-Chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid (Target) 4-Cl 3-Methyl C₁₂H₁₁ClNO₃ 252.67 (calc) N/A Potential intermediate; rigidity from Z-configuration
(2Z)-3-[(2,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid 2,4-diCl None C₁₀H₇Cl₂NO₃ 260.08 (calc) N/A Higher lipophilicity; fine chemical intermediate
(2Z)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoic acid 4-NO₂ None C₁₀H₈N₂O₅ 236.18 (calc) N/A Electron-withdrawing nitro group; studied in crystal packing
(2Z)-3-[(4-Acetylphenyl)carbamoyl]prop-2-enoic acid 4-COCH₃ None C₁₂H₁₁NO₄ 233.22 (reported) N/A Increased polarity; 95% purity, used in synthesis
(Z)-3-[[(4-Chlorophenyl)amino]carbamoyl]prop-2-enoic acid 4-Cl Hydrazide linkage C₁₀H₈ClN₃O₃ 253.64 (calc) 1.887 Lower logP; boiling point 378.6°C, density 1.462 g/cm³
(2Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid 4-Cl Acetamido at C2 C₁₁H₁₀ClNO₃ 239.66 (calc) N/A Altered H-bonding capacity; solubility data pending

Key Observations:

  • Lipophilicity: Dichloro derivatives (e.g., ) likely exhibit higher logP than mono-chloro analogues due to increased halogen content. The hydrazide variant has a moderate logP of 1.887, suggesting balanced solubility.
  • Steric Influence: The 3-methyl group in the target compound may hinder rotational freedom, enhancing conformational stability compared to non-methylated analogues.

Physicochemical and Spectroscopic Comparisons

  • Crystallography : The nitro-substituted analogue () forms hydrogen-bonded dimers in the crystal lattice, a pattern common in carboxylic acids. Similar behavior is anticipated for the target compound.
  • HPLC Retention : Lipophilicity studies () using HPLC capacity factor $ k $ indicate that chlorine substituents increase retention times, correlating with higher logP.
  • Thermal Stability : The hydrazide derivative has a boiling point of 378.6°C, suggesting high thermal stability, likely shared by the target compound due to its rigid structure.

Functional and Application-Based Differences

  • Medicinal Chemistry : The acetamido derivative () may exhibit improved bioavailability due to its amide group, a common motif in prodrugs.

Research Findings and Trends

  • Hydrogen Bonding : Etter’s graph-set analysis () predicts that the carbamoyl and carboxylic acid groups in the target compound will form cyclic hydrogen-bonding motifs, influencing crystallization and solubility.
  • Synthetic Routes : Carbamate derivatives () are synthesized via nucleophilic acyl substitutions, suggesting analogous pathways for the target compound.
  • Spectroscopic Confirmation : LC-MS and NMR data () are critical for validating the Z-configuration and purity of such compounds.

Biological Activity

(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid, also known by its CAS number 80818-10-6, is an organic compound notable for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound features a chlorophenyl group and a carbamoyl moiety, which contribute to its unique chemical properties.

The synthesis of this compound typically involves the condensation of 4-chloroaniline with methylacrylate, often catalyzed by sodium hydroxide or potassium carbonate. The resulting intermediate undergoes hydrolysis to yield the final product. The compound's mechanism of action primarily involves its interaction with specific enzymes, where it may inhibit their activity by binding to active sites, thus disrupting various biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation and slowed cancer cell proliferation.

Enzyme Inhibition

Research indicates that (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid exhibits significant enzyme inhibitory activity. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in inflammatory processes and cancer progression. This suggests that the chlorophenyl substitution plays a crucial role in enhancing the biological activity of this compound.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound could effectively reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Anticancer Properties : In vitro tests revealed that (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid could inhibit the proliferation of various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Larvicidal Activity : Although primarily studied for its therapeutic effects, this compound has also been evaluated for its larvicidal activity against Aedes aegypti mosquitoes, which are vectors for several viral diseases. The compound exhibited promising results, suggesting its utility in pest control strategies .

Comparative Analysis

To better understand the biological activity of (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid, a comparative analysis with similar compounds is beneficial:

Compound NameStructural DifferencesBiological ActivityIC50 Values
(2Z)-3-[(4-bromophenyl)carbamoyl]-3-methylprop-2-enoic acidBromine instead of chlorineSimilar enzyme inhibitionTBD
(2Z)-3-[(4-fluorophenyl)carbamoyl]-3-methylprop-2-enoic acidFluorine instead of chlorineReduced activity compared to chlorinated versionTBD
(2Z)-3-[(4-methylphenyl)carbamoyl]-3-methylprop-2-enoic acidMethyl group instead of chlorineLower reactivity in nucleophilic substitutionTBD

Note : TBD denotes "To Be Determined" for specific IC50 values where data is not yet available.

Q & A

Q. What are the optimal synthetic routes for (2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step pathways, starting with the preparation of intermediates such as 4-chlorophenylcarbamoyl derivatives. For example, lithium salts of ethyl acetoacetate may react with fluorinated reagents (e.g., (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride) under anhydrous conditions to form the enoate ester precursor, which is subsequently hydrolyzed to the target acid . Key factors include:

  • Temperature control : Maintaining low temperatures (−78°C to 0°C) during lithiation prevents side reactions.
  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for stabilizing reactive intermediates.
  • Hydrolysis conditions : Mild acidic hydrolysis (e.g., diluted HCl) preserves stereochemistry and avoids decarboxylation.

Q. How can the stereochemical configuration (Z/E) of the α,β-unsaturated carbonyl group be confirmed experimentally?

The Z-configuration is verified via:

  • X-ray crystallography : Single-crystal analysis provides unambiguous proof of spatial arrangement, as demonstrated in related compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .
  • Nuclear Overhauser Effect (NOE) in NMR : Irradiation of the methyl group at C3 in 1H^1H-NMR reveals spatial proximity to the carbamoyl group, confirming the Z-isomer.
  • IR spectroscopy : A strong absorption band near 1680–1700 cm1^{-1} (C=O stretching) and 1600–1650 cm1^{-1} (C=C stretching) supports conjugation in the α,β-unsaturated system.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks).
  • Differential Scanning Calorimetry (DSC) : Identifies thermal decomposition thresholds (e.g., endothermic peaks above 150°C indicate melting with decomposition).
  • pH-dependent solubility studies : Titration in buffered solutions (pH 2–12) reveals optimal stability at neutral pH, with precipitation observed in acidic media due to protonation of the carboxylic acid group .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in nucleophilic addition or cycloaddition reactions?

The electron-withdrawing chlorine atom enhances electrophilicity at the β-carbon of the α,β-unsaturated system, facilitating:

  • Michael additions : Nucleophiles (e.g., amines, thiols) selectively attack the β-position, forming substituted derivatives. Computational studies (DFT) predict a charge density of −0.32 e at the β-carbon, confirming susceptibility to nucleophilic attack .
  • Diels-Alder reactions : The dienophile reactivity is modulated by resonance stabilization from the carbamoyl group, with calculated HOMO-LUMO gaps (~5.2 eV) supporting cycloaddition feasibility .

Q. What structural modifications can improve bioavailability while retaining biological activity?

  • Ester prodrugs : Conversion of the carboxylic acid to methyl or ethyl esters enhances membrane permeability, as shown in analogs like methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate, which exhibit 3-fold higher Caco-2 cell permeability compared to the acid form .
  • Bioisosteric replacements : Substituting the chlorophenyl group with trifluoromethyl or nitro groups alters LogP values (from 2.8 to 3.5) without compromising target binding .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Discrepancies in DPPH radical scavenging assays (e.g., IC50_{50} ranging from 50–200 µM) may arise from:

  • Experimental variables : Differences in solvent polarity (e.g., ethanol vs. DMSO) affect radical accessibility.
  • Redox interference : The α,β-unsaturated system may undergo tautomerization, generating enolic forms that quench radicals non-specifically .
    Recommendation : Standardize protocols using oxygen radical absorbance capacity (ORAC) assays and validate with electron paramagnetic resonance (EPR) spectroscopy.

Methodological Challenges and Solutions

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Solvent screening : Use a 96-well microbatch plate with varying ratios of polar (water, methanol) and non-polar (hexane, toluene) solvents.
  • Additive screening : Small molecules (e.g., 1% w/v PEG 4000) promote nucleation, as demonstrated in the crystallization of 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid .
  • Temperature gradients : Slow cooling (0.1°C/min) from 50°C to 4°C yields diffraction-quality crystals (R-factor < 0.05).

Q. What strategies mitigate side reactions during carbamoyl group functionalization?

  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBS) esters to prevent nucleophilic acylation during carbamoyl modifications .
  • Catalytic control : Use Pd(OAc)2_2/Xantphos for regioselective Buchwald-Hartwig amination, minimizing undesired N-alkylation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid
Reactant of Route 2
(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid

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